4-[2-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]-5-methylpyrazol-3-yl]-5-methyl-2-phenyl-1H-pyrazol-3-one
Description
Chemical Structure and Key Features The compound 4-[2-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]-5-methylpyrazol-3-yl]-5-methyl-2-phenyl-1H-pyrazol-3-one is a heterocyclic molecule featuring two pyrazole rings. One pyrazole is substituted with a 3-chloro-5-(trifluoromethyl)pyridin-2-yl group at position 2 and a methyl group at position 3. The second pyrazol-3-one ring contains a phenyl group at position 2 and a methyl group at position 4. The trifluoromethyl and chloro substituents on the pyridine moiety contribute to its electron-deficient character, while the phenyl and methyl groups influence steric and electronic properties.
Properties
IUPAC Name |
4-[2-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]-5-methylpyrazol-3-yl]-5-methyl-2-phenyl-1H-pyrazol-3-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H15ClF3N5O/c1-11-8-16(17-12(2)27-28(19(17)30)14-6-4-3-5-7-14)29(26-11)18-15(21)9-13(10-25-18)20(22,23)24/h3-10,27H,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HCKXYOJVUVCSEN-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN(C(=C1)C2=C(NN(C2=O)C3=CC=CC=C3)C)C4=C(C=C(C=N4)C(F)(F)F)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H15ClF3N5O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
433.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Bi-5-(1-(3-Chloro-5-(trifluoromethyl)pyrid-2-yl)-3-methyl-1H-pyrazole)-4’-(1-phenyl-1H-5-pyrazolol) typically involves multi-step organic reactions. The process may start with the preparation of the pyrazole and pyridine intermediates, followed by their coupling under specific conditions. Common reagents used in these reactions include chlorinating agents, trifluoromethylating agents, and various catalysts to facilitate the formation of the desired product.
Industrial Production Methods
In an industrial setting, the production of this compound would likely involve large-scale synthesis using optimized reaction conditions to maximize yield and purity. This could include the use of continuous flow reactors, high-throughput screening of reaction conditions, and advanced purification techniques such as chromatography and crystallization.
Chemical Reactions Analysis
Types of Reactions
Bi-5-(1-(3-Chloro-5-(trifluoromethyl)pyrid-2-yl)-3-methyl-1H-pyrazole)-4’-(1-phenyl-1H-5-pyrazolol) can undergo various chemical reactions, including:
Oxidation: The compound may be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to remove certain functional groups or to convert the compound into a more reactive form.
Substitution: The compound can participate in substitution reactions where one functional group is replaced by another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions may vary depending on the desired outcome, but typically involve controlled temperatures, pressures, and pH levels.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield compounds with additional oxygen-containing functional groups, while reduction may produce simpler derivatives of the original compound.
Scientific Research Applications
Chemistry: The compound can be used as a building block for the synthesis of more complex molecules.
Biology: It may have potential as a bioactive molecule with applications in drug discovery and development.
Medicine: The compound could be investigated for its therapeutic properties, such as anti-inflammatory or anticancer activities.
Industry: It may be used in the development of new materials with unique properties, such as high thermal stability or specific electronic characteristics.
Mechanism of Action
The mechanism by which Bi-5-(1-(3-Chloro-5-(trifluoromethyl)pyrid-2-yl)-3-methyl-1H-pyrazole)-4’-(1-phenyl-1H-5-pyrazolol) exerts its effects would depend on its specific interactions with molecular targets. These could include binding to enzymes, receptors, or other proteins, leading to modulation of biological pathways. Detailed studies would be required to elucidate the exact molecular targets and pathways involved.
Comparison with Similar Compounds
Table 1: Structural Comparison of Pyrazole Derivatives
*Calculated using average atomic masses.
Key Observations:
- Heterocyclic Diversity: Replacement of pyrazol-3-one with oxadiazole () or thiazolidinone () alters hydrogen-bonding capacity and metabolic stability .
Spectroscopic and Electronic Comparisons
NMR Analysis
highlights that substituent changes in pyrazole derivatives (e.g., regions A and B in compounds 1 and 7) lead to distinct NMR chemical shifts. For the target compound, the 3-chloro-5-(trifluoromethyl)pyridinyl group would likely cause downfield shifts in protons near the electronegative substituents, similar to observations in ’s compound .
QSPR/QSAR Relevance
As noted in , small variations in van der Waals descriptors (e.g., volume, polarizability) between congeners correlate with property differences. The target compound’s CF₃ group increases hydrophobicity (logP) compared to ’s simpler chlorophenyl analogue, impacting solubility and membrane permeability .
Pharmacokinetic and Reactivity Trends
- ADMET Properties: ’s equation comparisons suggest that even minor structural changes (e.g., replacing CF₃ with NO₂ in ) significantly alter logD and metabolic clearance rates due to electronic and steric effects .
- Synthetic Accessibility : The target compound’s pyridine-pyrazole linkage may require multi-step synthesis, whereas ’s oxadiazole derivatives are synthesized via cyclocondensation, offering scalability advantages .
Methodological Considerations
- Crystallography : Structural data for analogues (e.g., ) were likely determined using SHELX-based refinement, a standard for small-molecule crystallography .
- Electronic Analysis : Tools like Multiwfn () could quantify electron localization differences between the target compound’s CF₃ group and ’s Cl substituent, informing reactivity predictions .
Biological Activity
The compound 4-[2-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]-5-methylpyrazol-3-yl]-5-methyl-2-phenyl-1H-pyrazol-3-one is a complex pyrazole derivative that has garnered attention in medicinal chemistry due to its diverse biological activities. Pyrazole and its derivatives are recognized for their pharmacological potential, exhibiting a wide range of biological effects including anticancer, anti-inflammatory, and antimicrobial properties.
Chemical Structure
The molecular structure of the compound can be represented as follows:
This structure features multiple functional groups that contribute to its biological activity.
Anticancer Activity
Research indicates that pyrazole derivatives possess significant anticancer properties. For instance, studies have shown that compounds similar to the target compound exhibit cytotoxic effects against various cancer cell lines, including HeLa (cervical cancer) and DU 205 (prostate cancer) cells. The mechanism often involves the induction of apoptosis and inhibition of cell proliferation through modulation of signaling pathways such as the MAPK and PI3K/Akt pathways .
Anti-inflammatory Effects
Pyrazole derivatives are also known for their anti-inflammatory activities. They inhibit cyclooxygenase enzymes (COX-1 and COX-2), which are crucial in the inflammatory process. This inhibition can lead to reduced production of prostaglandins, thereby alleviating inflammation and pain .
Antimicrobial Properties
The compound has demonstrated antimicrobial activity against various pathogens, including bacteria and fungi. This is attributed to its ability to disrupt microbial cell membranes or interfere with essential metabolic processes in microbial cells .
Case Studies
-
Case Study on Anticancer Activity :
A study published in Beilstein Journal of Organic Chemistry examined a series of pyrazole derivatives, including those structurally related to our compound. The findings indicated that specific substitutions at the pyrazole ring significantly enhanced cytotoxicity against cancer cell lines, suggesting a structure-activity relationship (SAR) that could be exploited for drug development . -
Inflammation Model :
In an animal model of acute inflammation, administration of a pyrazole derivative showed a marked decrease in paw edema compared to control groups. This supports the potential therapeutic application of pyrazole compounds in treating inflammatory diseases .
Research Findings
A comprehensive review highlighted the pharmacological significance of pyrazole derivatives, noting their roles across various therapeutic areas. The review emphasized that modifications on the pyrazole ring could lead to enhanced biological activities, making these compounds attractive for further research and development .
Data Tables
Q & A
Basic Research Questions
Q. What are the critical steps in synthesizing this compound, and how can reaction conditions be optimized for high yield and purity?
- Methodology :
- Key Steps :
Coupling of pyrazole rings : React 3-chloro-5-(trifluoromethyl)pyridin-2-yl derivatives with 5-methylpyrazol-3-yl precursors under Pd-catalyzed cross-coupling conditions.
Cyclization : Use acid/base catalysis to form the pyrazol-3-one core.
- Optimization :
- Temperature : Maintain 80–100°C to balance reaction rate and side-product formation .
- Solvent : Polar aprotic solvents (e.g., DMF or DMSO) enhance solubility of intermediates .
- Purification : Employ gradient elution in HPLC with C18 columns to isolate the product (≥95% purity) .
Q. Which analytical techniques are essential for characterizing this compound's structure and purity?
- Methodology :
- NMR Spectroscopy : Use - and -NMR in deuterated DMSO to confirm regiochemistry of pyrazole and pyridin-2-yl groups .
- HPLC-MS : Reverse-phase HPLC coupled with ESI-MS detects impurities (e.g., unreacted trifluoromethylpyridine) and verifies molecular ion peaks .
- X-ray Crystallography : Resolve ambiguous stereochemistry by growing single crystals in ethanol/water mixtures .
Advanced Research Questions
Q. How can structural contradictions between spectroscopic data and computational modeling be resolved?
- Methodology :
- Density Functional Theory (DFT) : Compare calculated -NMR chemical shifts (B3LYP/6-31G* level) with experimental data to validate the proposed tautomeric form .
- Dynamic NMR : Perform variable-temperature -NMR in DMSO-d6 to detect conformational flexibility in the pyrazol-3-one ring .
- Crystallographic Refinement : Use SHELX to refine X-ray data and resolve discrepancies in bond lengths/angles .
Q. What strategies enhance the compound's bioavailability for in vivo studies?
- Methodology :
- Lipid Nanoparticle Encapsulation : Formulate with PEGylated lipids (e.g., DSPE-PEG2000) to improve aqueous solubility and plasma half-life .
- Prodrug Design : Introduce hydrolyzable esters (e.g., acetyl groups) at the 5-methyl position to increase membrane permeability .
- Pharmacokinetic Profiling : Conduct LC-MS/MS assays in rodent plasma to measure Cmax and AUC after oral/intravenous administration .
Q. How do structural modifications influence its biological activity?
- Structure-Activity Relationship (SAR) Insights :
Q. What in silico methods predict the compound's interaction with biological targets?
- Methodology :
- Molecular Docking : Use AutoDock Vina to model binding to ATP-binding pockets (e.g., EGFR kinase). Prioritize poses with ΔG < -8 kcal/mol .
- Molecular Dynamics (MD) Simulations : Run 100-ns simulations in GROMACS to assess stability of ligand-target complexes (RMSD < 2 Å) .
- Free Energy Perturbation (FEP) : Calculate relative binding affinities for derivatives with modified trifluoromethyl groups .
Experimental Design & Data Analysis
Q. How should researchers design dose-response assays to evaluate anticancer efficacy?
- Methodology :
- Cell Lines : Use NCI-60 panel (e.g., HCT-116 for colon cancer) with 72-hr incubation.
- Dose Range : Test 0.1–100 µM, including positive controls (e.g., doxorubicin) .
- Data Analysis : Calculate IC50 via nonlinear regression (GraphPad Prism) and confirm apoptosis via Annexin V/PI flow cytometry .
Q. What statistical approaches address variability in biological replicate data?
- Methodology :
- ANOVA with Tukey’s Test : Compare mean IC50 values across ≥3 independent experiments (p < 0.05) .
- Grubbs’ Test : Identify and exclude outliers in spectroscopic or bioassay datasets .
Conflict Resolution in Data Interpretation
Q. How can conflicting logP values from shake-flask vs. computational methods be reconciled?
- Methodology :
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
